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Compound of Interest

Compound Name: 5,6-Dihydroxy-1,3-benzodioxole

Cat. No.: B1313633 Get Quote

An In-depth Technical Guide to 1,3-
Benzodioxole-5,6-diol
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available information on 1,3-benzodioxole-

5,6-diol. It is important to note that a significant portion of the data presented herein is based

on computational predictions and has not been experimentally validated. Researchers should

exercise caution and verify these findings through laboratory experimentation.

Introduction
1,3-Benzodioxole-5,6-diol, also known as 5,6-dihydroxy-1,3-benzodioxole, is a poly-

substituted aromatic organic compound. It belongs to the benzodioxole family, a class of

compounds that are constituents of numerous natural products and have garnered significant

interest in medicinal chemistry due to their diverse biological activities. The core structure

features a benzene ring fused to a methylenedioxy group, with two hydroxyl substituents at the

5 and 6 positions. These functional groups are expected to impart specific chemical reactivity

and biological properties to the molecule.

While the broader class of 1,3-benzodioxoles has been extensively studied for applications

ranging from pharmaceuticals to agrochemicals, specific data on the 5,6-diol derivative is

scarce in publicly accessible literature. This guide aims to provide a comprehensive overview of
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the known and predicted properties of 1,3-benzodioxole-5,6-diol, alongside generalized

experimental approaches derived from related compounds.

Physical and Chemical Properties
Direct experimental data for the physical and chemical properties of 1,3-benzodioxole-5,6-diol

are not readily available. The following table summarizes predicted values obtained from

computational models.

Property Predicted Value Notes

Molecular Formula C₇H₆O₄ Confirmed

Molecular Weight 154.12 g/mol Confirmed

Melting Point 158-160 °C Predicted

Boiling Point 359.8 °C at 760 mmHg Predicted

Density 1.581 g/cm³ Predicted

Refractive Index 1.665 Predicted

Flash Point 171.4 °C Predicted

pKa 9.63 ± 0.20 Predicted

LogP (Octanol/Water Partition

Coefficient)
0.82650 Predicted

Solubility

No quantitative data available.

Expected to have some

solubility in polar organic

solvents.

Inferred

Spectroscopic Data (Predicted)
Predicted spectroscopic data can aid in the identification and characterization of 1,3-

benzodioxole-5,6-diol in experimental settings.

¹H NMR Spectrum (Predicted)
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A predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons

and the methylene protons of the dioxole ring. The chemical shifts would be influenced by the

electron-donating effects of the hydroxyl and methylenedioxy groups.

¹³C NMR Spectrum (Predicted)
The predicted ¹³C NMR spectrum would display distinct signals for the carbon atoms of the

benzene ring, the methylene carbon of the dioxole ring, and the carbons bearing the hydroxyl

groups.

It is highly recommended to perform experimental NMR analysis for structural confirmation.

Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak corresponding to the

molecular weight of the compound (154.12 g/mol ). Fragmentation patterns would likely involve

the loss of hydroxyl groups and cleavage of the dioxole ring.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is predicted to exhibit characteristic absorption bands for:

O-H stretching of the hydroxyl groups (broad band around 3300-3500 cm⁻¹)

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹)

C-O stretching of the ethers and phenols (in the region of 1000-1300 cm⁻¹)

Experimental Protocols (Proposed)
Due to the absence of specific literature on the synthesis of 1,3-benzodioxole-5,6-diol, a

generalized synthetic workflow is proposed based on established methods for preparing related

benzodioxole derivatives. This protocol should be considered a starting point for experimental

design and optimization.

Proposed Synthesis of 1,3-Benzodioxole-5,6-diol
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The synthesis could potentially be achieved through a multi-step process starting from a readily

available precursor, such as catechol (1,2-dihydroxybenzene).

Workflow Diagram:

Catechol
(1,2-Dihydroxybenzene)

Step 1:
Methylenation 1,3-Benzodioxole Step 2:

Nitration Dinitro-1,3-benzodioxole Step 3:
Reduction 5,6-Diamino-1,3-benzodioxole Step 4:

Diazotization & Hydrolysis 1,3-Benzodioxole-5,6-diol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1,3-benzodioxole-5,6-diol.

Methodology:

Methylenation of Catechol: Catechol can be reacted with a methylene dihalide (e.g.,

dibromomethane or dichloromethane) in the presence of a base (e.g., sodium hydroxide or

potassium carbonate) and a phase-transfer catalyst to form the 1,3-benzodioxole ring.

Nitration: The resulting 1,3-benzodioxole can undergo electrophilic aromatic substitution,

specifically nitration, to introduce nitro groups onto the benzene ring. The directing effects of
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the methylenedioxy group would need to be carefully considered to achieve the desired 5,6-

disubstitution. A mixture of nitric acid and sulfuric acid is typically used for this

transformation.

Reduction of Nitro Groups: The dinitro-1,3-benzodioxole can then be reduced to the

corresponding diamine. Common reducing agents for this purpose include tin(II) chloride in

hydrochloric acid or catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting 5,6-diamino-1,3-benzodioxole can be converted

to the diol via a Sandmeyer-type reaction. This involves diazotization of the amino groups

using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salts in the

presence of a copper catalyst or by heating in an aqueous acidic solution.

Purification and Characterization:

The final product would require purification, likely through column chromatography or

recrystallization. Characterization should be performed using standard analytical techniques

such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure

and purity.

Potential Biological Activities and Signaling
Pathways (Inferred)
There is no specific information available on the biological activities or the signaling pathways

modulated by 1,3-benzodioxole-5,6-diol. However, the broader class of 1,3-benzodioxole

derivatives has been reported to exhibit a wide range of biological effects, which may provide

some indication of the potential activities of the 5,6-diol derivative.

General Activities of 1,3-Benzodioxole Derivatives:

Enzyme Inhibition: Many 1,3-benzodioxole compounds are known to be inhibitors of

cytochrome P450 enzymes. This can have significant implications for drug metabolism and

can be exploited to enhance the efficacy of other therapeutic agents.

Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer

cell lines, potentially through mechanisms such as apoptosis induction.
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Antimicrobial and Antifungal Activity: The benzodioxole scaffold is present in compounds with

demonstrated activity against various bacteria and fungi.

Anti-inflammatory Effects: Certain derivatives have been investigated for their anti-

inflammatory properties.

Antioxidant Activity: The presence of hydroxyl groups on the aromatic ring suggests that 1,3-

benzodioxole-5,6-diol could possess antioxidant properties by acting as a free radical

scavenger.

Logical Relationship Diagram for Investigating Biological Activity:

In Vitro Assays

Pathway Analysis

1,3-Benzodioxole-5,6-diol

Cytotoxicity Assays
(e.g., MTT, LDH)

Enzyme Inhibition Assays
(e.g., CYP450, Kinases)

Antioxidant Assays
(e.g., DPPH, ABTS)

Apoptosis Pathway
(Caspase activation, etc.)

If cytotoxic

Inflammatory Pathways
(NF-κB, MAPK, etc.)

If relevant enzyme inhibited

Oxidative Stress Response
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Caption: Logical workflow for the initial biological evaluation of 1,3-benzodioxole-5,6-diol.

Given the presence of the catechol-like dihydroxy moiety, it would be pertinent to investigate its

potential as an antioxidant and its role in redox-sensitive signaling pathways.

Conclusion
1,3-Benzodioxole-5,6-diol is a compound of interest within the versatile benzodioxole family.

While specific experimental data is currently lacking, computational predictions and knowledge

of related compounds provide a foundation for future research. The proposed synthetic route

offers a starting point for its chemical synthesis, which would be the first step in enabling a

thorough investigation of its physical, chemical, and biological properties. Further studies are

warranted to explore its potential as a bioactive molecule, particularly in the areas of enzyme

inhibition, anticancer, and antioxidant activities.

To cite this document: BenchChem. ["physical and chemical properties of 1,3-benzodioxole-
5,6-diol"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313633#physical-and-chemical-properties-of-1-3-
benzodioxole-5-6-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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